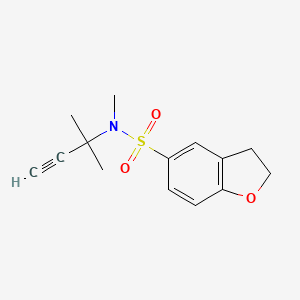![molecular formula C15H16N2O3S B7680236 (2S)-3-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]propanoic acid](/img/structure/B7680236.png)
(2S)-3-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]propanoic acid, also known as Thiazolylalanine (Thz-Ala-OH), is a non-proteinogenic amino acid that has been extensively studied for its potential applications in the field of drug discovery and development. Thz-Ala-OH is a derivative of the natural amino acid phenylalanine, and it has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects.
Mécanisme D'action
The mechanism of action of Thz-Ala-OH is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. Thz-Ala-OH has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. Thz-Ala-OH has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects:
Thz-Ala-OH has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins. Thz-Ala-OH has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. In addition, Thz-Ala-OH has been shown to have antibacterial effects by inhibiting the growth of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Thz-Ala-OH is its versatility as a building block for the synthesis of various peptidomimetics and small molecule inhibitors. Thz-Ala-OH is also relatively easy to synthesize using SPPS or solution-phase peptide synthesis. One of the main limitations of Thz-Ala-OH is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on Thz-Ala-OH. One area of research is the development of more potent and selective inhibitors that target specific enzymes and signaling pathways. Another area of research is the development of Thz-Ala-OH-based therapeutics for the treatment of inflammatory diseases, cancer, and bacterial infections. Finally, there is a need for further studies to elucidate the mechanism of action of Thz-Ala-OH and its effects on various biological pathways.
Méthodes De Synthèse
Thz-Ala-OH can be synthesized through a variety of methods, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The most commonly used method for synthesizing Thz-Ala-OH is SPPS, which involves the stepwise assembly of the peptide chain on a solid support using protected amino acids and coupling reagents. The thiazole ring is introduced by reacting the amino acid precursor with thioamide and a suitable oxidant.
Applications De Recherche Scientifique
Thz-Ala-OH has been extensively studied for its potential applications in the field of drug discovery and development. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. Thz-Ala-OH has been used as a building block for the synthesis of various peptidomimetics and small molecule inhibitors that target specific biological pathways.
Propriétés
IUPAC Name |
(2S)-3-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-14(7-6-12-9-21-10-16-12)17-13(15(19)20)8-11-4-2-1-3-5-11/h1-5,9-10,13H,6-8H2,(H,17,18)(H,19,20)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWVIWIWXPPEQK-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CCC2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide](/img/structure/B7680153.png)


![2-[1-[[(E)-2-methylpent-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7680168.png)
![2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid](/img/structure/B7680175.png)


![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]pyridine](/img/structure/B7680191.png)

![N,N-dimethyl-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzamide](/img/structure/B7680207.png)

![4-[(4-Prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridin-2-amine](/img/structure/B7680211.png)
![4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine](/img/structure/B7680221.png)
![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7680244.png)
